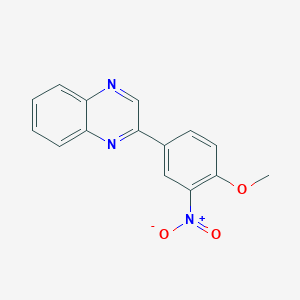

2-(4-methoxy-3-nitrophenyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxy-3-nitrophenyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a methoxy group and a nitro group attached to the phenyl ring, which is further connected to the quinoxaline core. These structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-nitrophenyl)quinoxaline typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then subjected to a condensation reaction with o-phenylenediamine in the presence of a suitable catalyst to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-nitrophenyl)quinoxaline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Reduction: 2-(4-amino-3-methoxyphenyl)quinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(4-Methoxy-3-nitrophenyl)quinoxaline features a quinoxaline backbone substituted with a methoxy and a nitro group on the phenyl ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H8N2O3

This structural configuration contributes to its unique reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity : Research has demonstrated the potential of quinoxaline derivatives, including this compound, in targeting various cancer cell lines. A study reported that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines, including SMMC-7721 (hepatoma), K562 (chronic myeloid leukemia), and A549 (non-small cell lung carcinoma). The presence of electron-withdrawing groups like nitro enhances the anticancer properties by increasing the selectivity for hypoxic tumor environments .

Mechanism of Action : The mechanism involves the modulation of specific molecular targets, influencing pathways associated with cell proliferation and apoptosis. For instance, compounds have been shown to induce apoptosis in cancer cells under hypoxic conditions, which is critical for effective cancer therapy .

Biological Studies

Biological Activity : The compound's structural features suggest potential interactions with biological macromolecules. Studies have indicated that quinoxaline derivatives can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can significantly impact tumor growth and metastasis .

Antimicrobial Properties : Some derivatives have displayed antimicrobial activity, suggesting that this compound may also be explored in the development of new antibiotics or antifungal agents.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Hypoxic Selectivity |

|---|---|---|---|

| This compound | SMMC-7721 | 0.37 | High |

| K562 | 1.50 | Moderate | |

| A549 | 5.72 | Low | |

| PC-3 | 4.00 | Moderate |

Case Study 1: Quinoxaline Derivatives in Cancer Therapy

A study synthesized a series of quinoxaline derivatives, including those similar to this compound, to evaluate their anticancer effects. The results indicated that modifications on the quinoxaline ring could enhance hypoxic selectivity and cytotoxic potency against multiple cancer cell lines. The findings support the hypothesis that structural variations play a crucial role in the biological activity of these compounds .

Case Study 2: VEGFR-2 Inhibition

In another study focusing on quinoxaline derivatives, researchers explored their potential as VEGFR-2 inhibitors. The results showed that certain compounds effectively inhibited VEGFR-2 activity, leading to reduced angiogenesis and tumor growth in xenograft models. This highlights the therapeutic potential of quinoxaline derivatives in cancer treatment strategies targeting angiogenesis .

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-nitrophenyl)quinoxaline largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)quinoxaline

- 2-(4-nitrophenyl)quinoxaline

- 2-(4-chlorophenyl)quinoxaline

Uniqueness

2-(4-methoxy-3-nitrophenyl)quinoxaline is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-21-15-7-6-10(8-14(15)18(19)20)13-9-16-11-4-2-3-5-12(11)17-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLDXKIQKVUCPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.